1,4-Diaminobutane Dihydrobromide, also known as tetramethylenediamine dihydrobromide, is an organic compound with the molecular formula and a molecular weight of approximately 249.98 g/mol. It appears as a white crystalline solid that is highly soluble in water. This compound is structurally related to putrescine, a naturally occurring polyamine involved in cellular processes, and serves as a precursor to other biologically significant molecules such as spermidine. The compound is notable for its basic properties due to the presence of amino groups, allowing it to form salts with strong acids .
Putrescine dihydrobromide itself likely doesn't have a specific mechanism of action in scientific research. However, putrescine, the parent molecule, is being investigated for its potential role in various biological processes. For example, studies suggest putrescine may be involved in cell growth, differentiation, and polyamine metabolism []. Putrescine dihydrobromide may be used as a research tool to study these processes by providing a source of putrescine in a controlled manner.
This compound exhibits significant biological activity, particularly in neurobiology. It can bind to the polyamine modulatory site of the N-methyl D-aspartate receptor, enhancing NMDA-induced currents. This interaction suggests a role in modulating neurotransmission and may influence synaptic plasticity. Additionally, 1,4-Diaminobutane Dihydrobromide is involved in the synthesis of gamma-aminobutyric acid, an important inhibitory neurotransmitter .
The synthesis of 1,4-Diaminobutane Dihydrobromide typically involves neutralizing 1,4-diaminobutane with hydrobromic acid. This process can be accomplished through various methods:
1,4-Diaminobutane Dihydrobromide has diverse applications across various fields:
Studies have indicated that 1,4-Diaminobutane Dihydrobromide interacts with several biological systems:
Several compounds share structural or functional similarities with 1,4-Diaminobutane Dihydrobromide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Putrescine | Naturally occurring diamine; involved in cellular functions. | |
Spermidine | Polyamine involved in cellular growth; derived from putrescine. | |
Cadaverine | A biogenic amine produced during amino acid degradation; related to putrescine metabolism. | |
1,3-Diaminopropane | Similar diamine structure; used in polymer synthesis. |
1,4-Diaminobutane Dihydrobromide stands out due to its specific role as a cross-linking agent in polymer chemistry and its significant interactions with neurotransmitter systems compared to other diamines. Its dual functionality in both biochemical applications and material science makes it a unique compound within this class of chemicals .
Diamine oxidases in prokaryotic systems exhibit distinct substrate specificity patterns that differ significantly from their eukaryotic counterparts [9] [10]. These copper-containing amine oxidases catalyze the two-electron oxidative deamination of primary amines to corresponding aldehydes, using dioxygen as the oxidant and producing aldehyde, ammonia, and hydrogen peroxide as reaction products [11].
Bacterial diamine oxidases demonstrate remarkable substrate preference for 1,4-diaminobutane (putrescine) over other polyamines [13]. In Rhodococcus erythropolis, putrescine oxidase exhibits highest catalytic efficiency with putrescine, showing a Michaelis constant of 8.2 μM and turnover number of 26 s⁻¹ [13]. The enzyme accepts longer polyamines while short diamines and monoamines strongly inhibit activity [13].
Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
Rhodococcus erythropolis | Putrescine | 8.2 | 26 | 3.17 × 10⁶ |
Micrococcus rubens | Putrescine | 15.3 | 18.5 | 1.21 × 10⁶ |
Arthrobacter globiformis | Putrescine | 12.8 | 22.1 | 1.73 × 10⁶ |
The substrate specificity of prokaryotic diamine oxidases is determined by key structural features within the active site [9]. The presence of an aspartic acid residue, conserved in all diamine oxidases but absent from other amine oxidases, is responsible for diamine specificity by interacting with the second amino group of preferred diamine substrates [9]. This aspartic acid residue is positioned halfway down the substrate channel and serves as an electrostatic interaction point [9].
Bacterial putrescine oxidases demonstrate temperature optima between 50-60°C with half-lives at 50°C of approximately 2 hours [13]. The pH optimum for these enzymes typically ranges from 8.0 to 9.0, reflecting their adaptation to alkaline bacterial cytoplasmic conditions [10]. The flavin adenine dinucleotide cofactor is non-covalently bound and essential for catalytic activity [13].
Bacteroides species employ alternative polyamine biosynthetic pathways that differ fundamentally from the classical spermidine synthase route found in most organisms [15] [21]. These pathways utilize carboxyspermidine dehydrogenase and carboxyspermidine decarboxylase as key enzymes in a two-step conversion process [21] [22].
In Bacteroides thetaiotaomicron, putrescine is converted to spermidine through an N-carbamoylputrescine intermediate pathway [37]. This pathway begins with arginine decarboxylation by speA to form agmatine, followed by conversion to N-carbamoylputrescine by agmatine iminohydrolase [37]. The N-carbamoylputrescine amidohydrolase enzyme then converts N-carbamoylputrescine to putrescine with liberation of ammonia and carbon dioxide [37].
Pathway Step | Enzyme | Substrate | Product | Cofactor |
---|---|---|---|---|
1 | Arginine decarboxylase | Arginine | Agmatine | - |
2 | Agmatine iminohydrolase | Agmatine | N-carbamoylputrescine | - |
3 | N-carbamoylputrescine amidohydrolase | N-carbamoylputrescine | Putrescine | - |
4 | Carboxyspermidine dehydrogenase | Putrescine + ASA | Carboxyspermidine | NADPH |
5 | Carboxyspermidine decarboxylase | Carboxyspermidine | Spermidine | - |
The N-carbamoylputrescine amidohydrolase in Bacteroides thetaiotaomicron exhibits a Michaelis constant of 730 μM and turnover number of 0.8 s⁻¹ for N-carbamoylputrescine conversion [37]. This enzyme demonstrates strong feedback inhibition, with greater than 80% inhibition by agmatine and spermidine, and approximately 50% inhibition by putrescine [37].
Alternative spermidine biosynthetic pathways in bacteria involve carboxyaminopropylagmatine as an intermediate [15] [16]. This pathway, discovered in cyanobacteria and widespread across 15 bacterial phyla, starts with reductive condensation of agmatine and L-aspartate-β-semialdehyde into carboxyaminopropylagmatine by carboxyaminopropylagmatine dehydrogenase [15]. Subsequent decarboxylation forms aminopropylagmatine, which is converted to spermidine by aminopropylagmatine ureohydrolase [15].
Bacteroides species also utilize cooperative putrescine production systems involving multiple bacterial species [18]. These systems involve sequential reactions where Escherichia coli converts arginine to agmatine through acid resistance mechanisms, while Enterococcus faecalis converts agmatine to putrescine through agmatine deiminase pathways [18]. The acid-producing Bacteroides species create environmental conditions that trigger these cooperative polyamine production networks [18].
Carboxyspermidine dehydrogenase represents a critical enzyme in bacterial polyamine biosynthesis, catalyzing the reductive condensation of putrescine and aspartate β-semialdehyde to form carboxyspermidine [21] [22]. This enzyme utilizes NADPH as a coenzyme and demonstrates distinct kinetic properties that distinguish it from related dehydrogenases [21].
The crystal structure of Bacteroides fragilis carboxyspermidine dehydrogenase reveals a three-domain architecture with a fold similar to saccharopine dehydrogenase but with distinct active site arrangements [21]. The enzyme assembles as a homodimer with molecular weight of approximately 100 kDa [21]. The active site features a V-shaped configuration with two entrance channels, positioning NADP⁺ at the apex and creating binding sites for aspartate β-semialdehyde and putrescine [21].
Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
Bacteroides fragilis | NADPH | 45 | 0.3 | 6,700 |
Bacteroides fragilis | Aspartate β-semialdehyde | 180 | 0.04 | 230 |
Bacteroides fragilis | Putrescine | 520 | 0.05 | 96 |
Clostridium leptum | NADPH | 38 | 0.52 | 13,800 |
Clostridium leptum | Aspartate β-semialdehyde | 165 | 0.043 | 260 |
Clostridium leptum | Putrescine | 485 | 0.036 | 74 |
The catalytic mechanism of carboxyspermidine dehydrogenase involves ordered substrate binding with NADPH demonstrating the highest catalytic efficiency [21]. The enzyme exhibits kinetic cooperativity for aspartate β-semialdehyde and putrescine binding, indicating structural communication across the dimeric interface [21]. Key active site residues include Glu188, Glu229, and His228, which coordinate substrate binding and facilitate proton transfer during catalysis [21].
The proposed catalytic mechanism begins with NADPH binding, followed by aspartate β-semialdehyde coordination through Glu188 and Glu229 [21]. His228 functions as a general base, activating the primary amine of putrescine for nucleophilic attack [21]. Following Schiff base formation and water elimination, the pro-R hydride of the dihydronicotinamide ring reduces the intermediate to form NADP⁺ and carboxyspermidine [21].
Carboxyspermidine dehydrogenase from Helicobacter pylori demonstrates similar structural features with three domains and homodimeric assembly [26]. The enzyme undergoes conformational changes upon NADP binding, including active site closure and local structural rearrangements that optimize substrate positioning [26]. These dynamic properties are essential for catalytic efficiency and product formation [26].